molecular formula C23H22N2O4 B4324819 ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B4324819
M. Wt: 390.4 g/mol
InChI Key: LRFNACKSYUXZEF-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(allyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, pyrrol, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-(allyloxy)benzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and further functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(allyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Ethyl 4-[4-(allyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The cyano group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrol and pyran rings can also participate in binding interactions with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-[4-(allyloxy)phenyl]-5-cyano-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of both pyrrol and pyran rings.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-4-(4-prop-2-enoxyphenyl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-4-14-28-18-10-8-17(9-11-18)21-19(15-24)22(25-12-6-7-13-25)29-16(3)20(21)23(26)27-5-2/h4,6-13,21H,1,5,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFNACKSYUXZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC=C)C#N)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

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